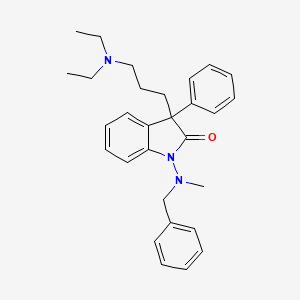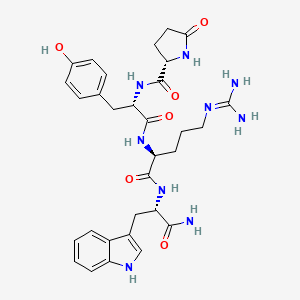
5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound’s structure suggests it may have significant biochemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling: Using reagents like HBTU or DIC to activate carboxyl groups.
Deprotection: Removing protecting groups (e.g., Fmoc) with piperidine.
Cleavage: Releasing the peptide from the resin using TFA.
Industrial Production Methods
Industrial production may scale up SPPS or employ liquid-phase peptide synthesis (LPPS) for larger quantities. Automation and optimization of reaction conditions are crucial for efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation at the tryptophan or tyrosine residues.
Reduction: Reduction reactions could target disulfide bonds if present.
Substitution: Amino acid residues may be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like EDC.
Major Products
Oxidation Products: Hydroxylated or oxidized amino acid residues.
Reduction Products: Reduced disulfide bonds.
Substitution Products: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used as a model compound for developing new synthetic methods.
Catalysis: Investigating catalytic properties in peptide-based reactions.
Biology
Enzyme Inhibition: Studying interactions with enzymes and potential inhibitory effects.
Cell Signaling: Exploring roles in cellular communication and signal transduction.
Medicine
Drug Development: Potential therapeutic applications in targeting specific biological pathways.
Diagnostics: Use in developing diagnostic tools for detecting diseases.
Industry
Biotechnology: Applications in protein engineering and synthetic biology.
Pharmaceuticals: Production of peptide-based drugs and therapeutics.
Wirkmechanismus
The mechanism of action for “5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” likely involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Oxo-L-prolyl-L-tyrosyl-L-ornithyl-L-tryptophanamide
- 5-Oxo-L-prolyl-L-tyrosyl-N~5~-(methylidene)-L-ornithyl-L-tryptophanamide
Uniqueness
“5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” stands out due to its unique diaminomethylidene group, which may confer distinct biochemical properties and interactions compared to similar peptides.
Eigenschaften
CAS-Nummer |
33526-55-5 |
|---|---|
Molekularformel |
C31H39N9O6 |
Molekulargewicht |
633.7 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H39N9O6/c32-27(43)24(15-18-16-36-21-5-2-1-4-20(18)21)39-28(44)22(6-3-13-35-31(33)34)38-30(46)25(14-17-7-9-19(41)10-8-17)40-29(45)23-11-12-26(42)37-23/h1-2,4-5,7-10,16,22-25,36,41H,3,6,11-15H2,(H2,32,43)(H,37,42)(H,38,46)(H,39,44)(H,40,45)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
PJABUCCVIJULPD-QORCZRPOSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
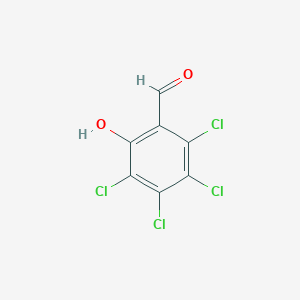
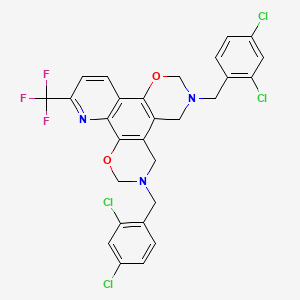

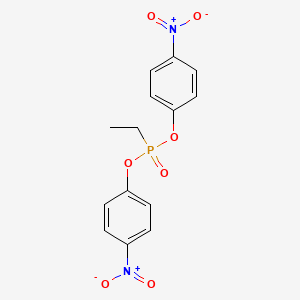
![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
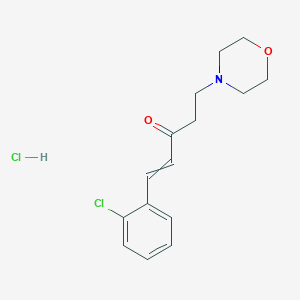

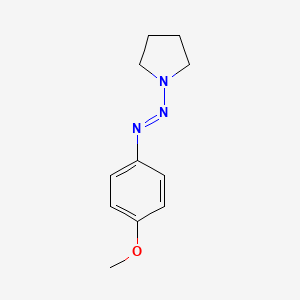
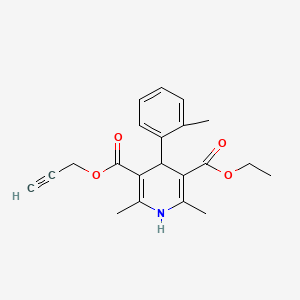
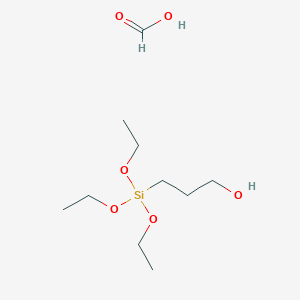

![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
